1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one
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Overview
Description
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one typically involves the reaction of 2-mercaptobenzoxazole with an appropriate acylating agent, followed by cyclization with imidazolidin-2-one. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like FeCl3 for aerobic oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or FeCl3.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at 110°C for 24 hours.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its anticonvulsant, antidepressant, and anxiolytic properties.
Industry: Studied as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The exact mechanism of action of 1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one is not fully understood. it is believed to act on various molecular targets and pathways:
GABA-A Receptor Agonist: Inhibits neurotransmitter release, contributing to its anxiolytic and anticonvulsant properties.
Serotonin and Norepinephrine Reuptake Inhibition: Increases levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.
Comparison with Similar Compounds
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one can be compared with other benzoxazole derivatives:
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: Known for its use in early discovery research.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Studied for its anticonvulsant and antidepressant properties.
Ethyl 2-[[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: Used in various synthetic organic chemistry applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O3S |
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Molecular Weight |
277.30 g/mol |
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H11N3O3S/c16-10(15-6-5-13-11(15)17)7-19-12-14-8-3-1-2-4-9(8)18-12/h1-4H,5-7H2,(H,13,17) |
InChI Key |
JYTNISBMYQOYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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